molecular formula C19H20ClNO4 B8492567 4-chloro-3-[[2-(3-methyl-4-propan-2-ylphenoxy)acetyl]amino]benzoic acid

4-chloro-3-[[2-(3-methyl-4-propan-2-ylphenoxy)acetyl]amino]benzoic acid

Cat. No.: B8492567
M. Wt: 361.8 g/mol
InChI Key: HKAMFJUYSIZQAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-3-[[2-(3-methyl-4-propan-2-ylphenoxy)acetyl]amino]benzoic acid is a complex organic compound with a unique structure that combines a chloro-substituted benzoic acid with an acetylamino group and a phenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-[[2-(3-methyl-4-propan-2-ylphenoxy)acetyl]amino]benzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the acylation of 4-chloro-3-nitrobenzoic acid with 4-isopropyl-3-methylphenol, followed by reduction of the nitro group to an amine. The amine is then acetylated to form the final product. Reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium on carbon for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-[[2-(3-methyl-4-propan-2-ylphenoxy)acetyl]amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The nitro group in intermediates can be reduced to amines.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon or hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions include various substituted benzoic acids, amines, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-chloro-3-[[2-(3-methyl-4-propan-2-ylphenoxy)acetyl]amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-3-[[2-(3-methyl-4-propan-2-ylphenoxy)acetyl]amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and acetylamino groups play a crucial role in binding to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-nitrobenzoic acid: An intermediate in the synthesis of the target compound.

    4-Isopropyl-3-methylphenol: A precursor used in the synthesis.

    4-Chloro-3-aminobenzoic acid: Another related compound with similar structural features.

Uniqueness

4-chloro-3-[[2-(3-methyl-4-propan-2-ylphenoxy)acetyl]amino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H20ClNO4

Molecular Weight

361.8 g/mol

IUPAC Name

4-chloro-3-[[2-(3-methyl-4-propan-2-ylphenoxy)acetyl]amino]benzoic acid

InChI

InChI=1S/C19H20ClNO4/c1-11(2)15-6-5-14(8-12(15)3)25-10-18(22)21-17-9-13(19(23)24)4-7-16(17)20/h4-9,11H,10H2,1-3H3,(H,21,22)(H,23,24)

InChI Key

HKAMFJUYSIZQAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=C(C=CC(=C2)C(=O)O)Cl)C(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 2-(4-isopropyl-3-methylphenoxy)acetic acid (1.50 g, 7.2 mmol) and catalytic dimethylformamide (3 drops) in dichloromethane (100 mL) was treated with a solution of oxalyl chloride (1.80 mL, 21.9 mmol) in dichloromethane (10 mL) dropwise over 20 min. After stirring for an additional 4 h, the solution was evaporated and taken up in THF (60 mL). One-half of this solution (ca. 3.6 mmol acid chloride) was added dropwise to an ice-cooled solution of 5-amino-2-chlorobenzoic acid (0.62 g, 3.6 mmol) and pyridine (0.87 mL, 11 mmol) in THF (5 mL). The resulting solution was stirred for 20 h, then partitioned between water and ethyl acetate (100 mL each). The organic layer was washed with 1 N aq. HCl and brine, and the aqueous phases were back-extracted in sequence with ethyl acetate. The extracts were combined, dried over anhydrous magnesium sulfate, filtered and evaporated. The resulting solid was triturated with 1:1 ethyl acetate, refiltered and dried under vacuum to afford the title product (1.20 g, 3.6 mmol, 100%). m.p. 174–175° C. 1H NMR (d6-DMSO): δ 10.28 (1H, s), 8.13 (1H, t, J=1.8 Hz), 7.79 (1H, dt, J=8, 2 Hz), 7.46 (1H, dd, J=8, 2 Hz), 7.13 (1H, dd, J=8, 1.6 Hz), 6.79–6.71 (2H, m), 4.62 (2H, s), 3.00 (1H, m, J=6.6 Hz), 2.25 (3H, s), 1.12 (6H, d, J=6.6 Hz). Mass spectrum (ES+): m/z 364 (33), 362 (100). Elemental analysis: calculated for C19H20ClNO4 C, 63.07; H, 5.57; N, 3.87. observed C, 62.87; H, 5.58; N, 3.67.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
acid chloride
Quantity
3.6 mmol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.62 g
Type
reactant
Reaction Step Four
Quantity
0.87 mL
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Yield
100%

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